Pyridoxal, dimethylhydrazone

Description

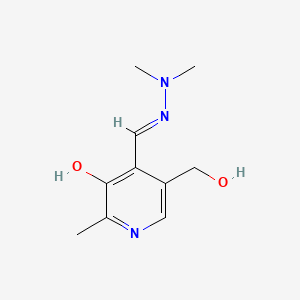

Pyridoxal, dimethylhydrazone is a hydrazone derivative synthesized by condensing pyridoxal (a bioactive form of vitamin B6) with dimethylhydrazine. Pyridoxal itself (3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde) is a critical cofactor in enzymatic reactions, particularly those involving amino acid metabolism, such as transamination and decarboxylation . The dimethylhydrazone modification introduces a hydrazone functional group (-NH-N=CH-), which alters its physicochemical properties and biological activity. This compound is structurally related to other pyridoxal-derived hydrazones, such as pyridoxal isonicotinoyl hydrazone and pyridoxal benzoyl hydrazone, which are studied for their iron-chelating and enzyme-inhibitory properties .

Properties

CAS No. |

10402-84-3 |

|---|---|

Molecular Formula |

C10H15N3O2 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-[(E)-(dimethylhydrazinylidene)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |

InChI |

InChI=1S/C10H15N3O2/c1-7-10(15)9(5-12-13(2)3)8(6-14)4-11-7/h4-5,14-15H,6H2,1-3H3/b12-5+ |

InChI Key |

IJMUUNIWLRMNCN-LFYBBSHMSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/N(C)C)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NN(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal, dimethylhydrazone typically involves the reaction of pyridoxal with dimethylhydrazine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated until the formation of the hydrazone is complete, which can be monitored by changes in the color of the solution .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of hydrazines .

Chemical Reactions Analysis

Types of Reactions: Pyridoxal, dimethylhydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone group can participate in substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophiles like alkyl halides can react with the hydrazone group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridoxal oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Pyridoxal, dimethylhydrazone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

Biology: The compound can be used to study enzyme mechanisms, especially those involving pyridoxal phosphate-dependent enzymes.

Medicine: Research is ongoing into its potential therapeutic applications, including its role in modulating neurotransmitter levels.

Industry: It may be used in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of pyridoxal, dimethylhydrazone involves its interaction with various molecular targets. The compound can form Schiff bases with amino groups, which is a key step in many enzymatic reactions. This interaction can modulate the activity of pyridoxal phosphate-dependent enzymes, affecting processes such as amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Enzyme Inhibition Potential

Pyridoxal and its derivatives exhibit significant inhibitory effects on carbohydrate-hydrolyzing enzymes (e.g., α-glucosidase, maltase, glucoamylase), which are therapeutic targets for managing postprandial hyperglycemia. Key findings include:

- Pyridoxal vs. Pyridoxine/Pyridoxamine : Pyridoxal demonstrates superior inhibitory activity. For α-glucosidase, pyridoxal has an IC50 of 4.15 mg/mL, compared to 5.02 mg/mL for pyridoxine . In sucrose and starch loading tests, pyridoxal reduces blood glucose Cmax by ~18–19%, outperforming other vitamin B6 derivatives .

Table 1: Comparative IC50 Values for Carbohydrate-Hydrolyzing Enzyme Inhibition

| Compound | Maltase IC50 (mg/mL) | Glucoamylase IC50 (mg/mL) | α-Glucosidase IC50 (mg/mL) |

|---|---|---|---|

| Pyridoxal | 0.38 | 0.27 | 4.15 |

| Pyridoxine | 0.42 | 0.31 | 5.02 |

| Pyridoxamine | 0.40 | 0.29 | 4.80 |

Iron-Chelating Activity

Pyridoxal-derived hydrazones are potent iron chelators, with applications in treating iron overload disorders:

- Pyridoxal Hydrazones vs. Other Hydrazones: Pyridoxal hydrazones (e.g., pyridoxal benzoyl hydrazone) induce 50% more iron excretion than pyridoxal isonicotinoyl hydrazone in rats. They outperform desferrioxamine B, a clinical standard, in mobilizing hepatocyte iron .

- Structural Specificity : Hydrazones derived from pyridoxal, salicylaldehyde, and 2-hydroxy-1-naphthylaldehyde show comparable efficacy in macrophages and reticulocytes. However, pyridoxal hydrazones are uniquely effective in hepatocytes, highlighting tissue-specific targeting .

Table 2: Iron Mobilization Efficacy of Selected Hydrazones

| Compound | Relative Iron Excretion (vs. Desferrioxamine B) | Key Target Tissues |

|---|---|---|

| Pyridoxal Benzoyl Hydrazone | 150% | Hepatocytes, Reticulocytes |

| Pyridoxal Isonicotinoyl Hydrazone | 100% | Macrophages |

| Salicylaldehyde Hydrazone | 90% | Macrophages |

Structural and Functional Advantages

- Stability : Pyridoxal hydrazones form stable Schiff bases, enhancing resistance to enzymatic degradation. Sodium borohydride reduction of pyridoxal phosphate-enzyme adducts confirms irreversible binding, which could prolong therapeutic effects .

- Synergistic Antioxidant Activity : Pyridoxal enhances the antioxidant activity of green tea extract (GTE) in DPPH radical scavenging assays, suggesting combinatorial benefits in oxidative stress management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.